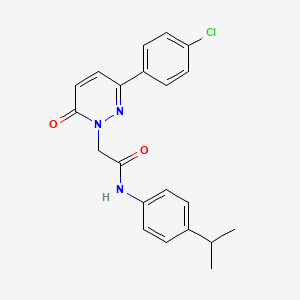

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide

Description

This compound features a pyridazinone core substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with an acetamide moiety linked to a 4-isopropylphenyl group. The pyridazinone scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen-bonding interactions and metabolic stability. The 4-isopropylphenyl group on the acetamide side chain likely increases lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2/c1-14(2)15-5-9-18(10-6-15)23-20(26)13-25-21(27)12-11-19(24-25)16-3-7-17(22)8-4-16/h3-12,14H,13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOBDBBEIHZNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyridazinone intermediate.

Attachment of the Isopropylphenyl Group: The final step involves the acylation of the pyridazinone derivative with an isopropylphenyl acetic acid derivative under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.

Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Hydroxy or keto derivatives of the isopropyl group.

Reduction: Alcohol derivatives of the pyridazinone core.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds with a pyridazinone structure can act as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways. Studies have shown that derivatives of pyridazinones exhibit selective inhibition of specific kinases involved in tumor growth and proliferation .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a similar compound inhibited the growth of cancer cells by targeting the PI3K/Akt pathway, leading to reduced cell viability in vitro .

2. Anti-inflammatory Properties

Pyridazinone derivatives have also been explored for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study : In preclinical trials, compounds structurally related to 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide showed significant reductions in markers of inflammation in animal models .

Pharmacological Insights

1. Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability due to its lipophilic nature imparted by the isopropylphenyl group. This characteristic is essential for effective drug formulation.

2. Toxicological Studies

Preliminary toxicological assessments indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to evaluate its safety profile comprehensively. Existing data suggest moderate toxicity levels, necessitating careful dose optimization .

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and synthetic approaches of the target compound with structurally analogous derivatives from the evidence:

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl group (common in ) enhances stability and may improve binding to targets like enzymes or receptors. Lipophilicity: The 4-isopropylphenyl group in the target compound offers higher lipophilicity compared to dimethoxy or piperazinyl substituents, which may favor oral bioavailability but could increase plasma protein binding.

Synthetic Strategies :

- Acid chloride coupling (e.g., ) is a prevalent method for acetamide derivatives. The target compound’s synthesis likely follows this route, given its structural similarity to compounds like .

- Piperazine- or triazole-containing analogs (e.g., ) require additional steps, such as 1,3-dipolar cycloaddition or nucleophilic substitution, increasing synthetic complexity.

Biological Implications: While biological data for the target compound are absent in the evidence, structurally related pyridazinone-acetamides exhibit diverse activities. The target’s isopropyl group may tailor it toward peripheral targets with hydrophobic binding pockets.

Research Findings and Trends

- Structural Diversity: Modifications at the pyridazinone 3-position (e.g., Cl, OMe, piperazinyl) and acetamide aryl group (e.g., isopropyl, dimethoxy) significantly alter physicochemical and pharmacological profiles.

- Metabolic Stability : Chlorine substituents () and sulfonamide groups () are associated with enhanced metabolic stability, whereas methoxy groups () may increase susceptibility to oxidative metabolism.

- Synthetic Scalability : Compounds with simpler substituents (e.g., target compound, ) are more amenable to large-scale synthesis compared to piperazine- or triazole-containing analogs ().

Biological Activity

The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 381.8 g/mol. The structure includes a pyridazine core, which is critical for its biological activity, along with various aromatic substituents that enhance its reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O4 |

| Molecular Weight | 381.8 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1219583-84-2 |

Biological Activities

Research indicates that this compound exhibits potential antimicrobial , anticancer , and anti-inflammatory properties. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in various biological pathways.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives similar to this compound show moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Studies involving cell lines have indicated that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways targeted include those involving signal transduction proteins and transcription factors.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.

- DNA Interaction : Potential intercalation into DNA may disrupt replication processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds, providing insights into the potential of this compound:

- Antibacterial Screening : A study reported IC50 values for related compounds ranging from 0.63 µM to 21.25 µM against Bacillus subtilis, indicating significant antibacterial potential .

- Anticancer Activity : In a study involving human cancer cell lines, the compound exhibited a dose-dependent inhibition of cell growth, with IC50 values suggesting effective cytotoxicity at micromolar concentrations .

- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit urease and AChE, showing promising results that could lead to therapeutic applications in treating conditions like Alzheimer's disease .

Q & A

Q. What are the critical synthetic pathways for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step routes, including cyclization of pyridazine intermediates and subsequent coupling with substituted acetamide groups. Key steps require:

- Temperature control (e.g., 60–80°C for amide bond formation).

- Solvent selection (e.g., ethanol or acetic acid for polar intermediates).

- Catalysts such as HCl or H₂SO₄ to accelerate reaction kinetics . Optimization strategies include adjusting stoichiometric ratios and using inert atmospheres to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and acetamide linkages .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ at ~397.8 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What structural features contribute to its biological activity?

The compound’s pyridazinone core enables π-π stacking with enzyme active sites, while the 4-chlorophenyl and 4-isopropylphenyl groups enhance lipophilicity and target binding. The acetamide linker provides conformational flexibility for receptor interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Methodologies include:

- Substituent Variation : Replacing the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .

- Bioisosteric Replacement : Swapping the pyridazinone core with pyrimidinone or triazine to alter metabolic stability .

- In vitro Assays : Testing derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) to correlate structural changes with potency .

Q. What strategies resolve contradictions in biological activity data across related analogs?

Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxic effects) arise from off-target interactions or assay conditions. Solutions include:

- Dose-Response Curves : Establishing EC₅₀/IC₅₀ values under standardized conditions (e.g., 24-hour incubation in HEK293 cells) .

- Computational Docking : Identifying binding poses in target proteins (e.g., COX-2) to explain divergent activities of structural analogs .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Key approaches:

- ADMET Prediction : Tools like SwissADME to forecast solubility (LogP ~3.2) and cytochrome P450 interactions .

- Molecular Dynamics Simulations : Assessing stability of ligand-protein complexes (e.g., 100-ns simulations to validate binding to kinase domains) .

Data Contradiction Analysis

| Issue | Possible Causes | Resolution Strategies |

|---|---|---|

| Variability in IC₅₀ values | Differences in cell lines (e.g., HepG2 vs. MCF-7) or assay protocols | Harmonize protocols (e.g., ATP-based viability assays) and use internal controls |

| Conflicting SAR trends | Substituent electronic effects vs. steric hindrance | Multivariate analysis (e.g., PCA) to deconvolute electronic and steric contributions |

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.